3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
Description
3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea is a synthetic organic compound featuring a urea backbone linked to a 2,4’-bipyridine moiety and a 4-butoxyphenyl group. The urea group (-NH-CO-NH-) serves as a hydrogen-bond donor/acceptor, while the bipyridine component may enable metal coordination or π-π stacking interactions.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-3-14-27-19-7-4-17(5-8-19)24-21(26)25-18-6-9-20(23-15-18)16-10-12-22-13-11-16/h4-13,15H,2-3,14H2,1H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSMIKYZBVDWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea typically involves the coupling of a bipyridine derivative with a butoxyphenyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction of the bipyridine unit can lead to the formation of dihydrobipyridine derivatives.
Substitution: The butoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated or nitrated bipyridine derivatives.
Scientific Research Applications
3-{[2,4’-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as catalysts or sensors, due to its coordination capabilities.
Mechanism of Action
The mechanism of action of 3-{[2,4’-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various molecular pathways, depending on the metal ion involved. For example, in biological systems, the compound may interact with metalloenzymes, affecting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares the 4-butoxyphenyl motif with Dyclonine Hydrochloride (1-(4-butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride), a local anesthetic. However, critical differences include:
- Urea vs.
- Bipyridine vs. Piperidine : The bipyridine moiety may enable metal coordination (e.g., with transition metals) or intercalation into biological macromolecules, unlike Dyclonine’s piperidine, which primarily contributes to basicity and solubility via protonation .
Physicochemical Properties (Hypothesized)
Biological Activity
3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea is a complex organic compound that combines a bipyridine moiety with a butoxyphenyl group linked via a urea functional group. This compound is part of a broader class of bipyridine derivatives known for their significant biological activities, including potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure allows for diverse interactions with biological targets, primarily due to the bipyridine and urea functionalities.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by several factors:
- Solubility : The presence of the butoxy group may enhance solubility in lipophilic environments, potentially improving bioavailability.
- Stability : The stability of the compound in physiological conditions is crucial for its biological efficacy.
- Molecular Size : The size and structure may affect its permeability across cellular membranes.
Antimicrobial Activity
Research indicates that bipyridine derivatives possess antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens by inhibiting urease activity, which is critical for the survival of bacteria like Helicobacter pylori .
Anticancer Potential
Bipyridine compounds have been investigated for their anticancer properties. Studies have reported that certain bipyridine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through multiple mechanisms .
Case Studies
- Urease Inhibition : A study demonstrated that compounds structurally related to this compound exhibited significant urease inhibition with IC50 values lower than established standards (e.g., thiourea) . This suggests potential therapeutic applications in treating infections caused by urease-producing bacteria.
- Cytotoxicity Against Cancer Cells : In vitro studies showed that certain bipyridine derivatives induced apoptosis in cancer cell lines such as H460 and A549. These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,2'-Bipyridine | Structure | Known ligand in coordination chemistry |
| 1,10-Phenanthroline | Structure | Exhibits similar coordination properties |
| Thiourea | Structure | Standard urease inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
